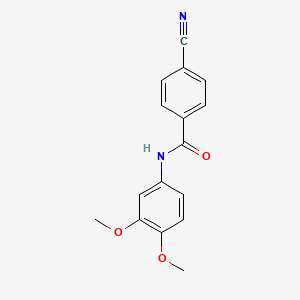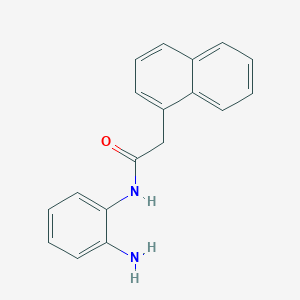![molecular formula C14H8ClF3O2 B14113940 [1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is a complex organic compound that features a biphenyl core with a carboxylic acid group at the 4-position, a chlorine atom at the 4’-position, and a trifluoromethyl group at the 3’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, followed by further processing steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4’-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylates, alcohols, or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of pesticides, herbicides, and other agricultural products .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the biphenyl core provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-2’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-bromo-3’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(difluoromethyl)-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications .
Propiedades
Fórmula molecular |
C14H8ClF3O2 |
|---|---|
Peso molecular |
300.66 g/mol |
Nombre IUPAC |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
Clave InChI |
BZTJADILCPGWHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)




![Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)


![5-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14113910.png)
![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)
